molecular formula C12H18N2O B2762376 2-Phenyl-2-(1-piperazinyl)ethanol CAS No. 1179067-18-5

2-Phenyl-2-(1-piperazinyl)ethanol

Cat. No. B2762376
CAS RN: 1179067-18-5
M. Wt: 206.289
InChI Key: CPPBQCJPEHLWEK-UHFFFAOYSA-N
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Description

“2-Phenyl-2-(1-piperazinyl)ethanol” is a chemical compound with the IUPAC name 2-phenyl-2-(1-piperazinyl)ethanol . It has a molecular weight of 206.29 . The compound is stored at a temperature of 4°C and is available in powder form .


Synthesis Analysis

The synthesis of 2-Phenyl-2-(1-piperazinyl)ethanol or similar compounds often involves reactions with protected 1,2-diamines . For instance, 2-substituted chiral piperazines can be synthesized via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The InChI code for 2-Phenyl-2-(1-piperazinyl)ethanol is 1S/C12H18N2O/c15-10-12(11-4-2-1-3-5-11)14-8-6-13-7-9-14/h1-5,12-13,15H,6-10H2 . This indicates the presence of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

2-Phenyl-2-(1-piperazinyl)ethanol is a powder that is stored at a temperature of 4°C . It has a molecular weight of 206.29 .

Scientific Research Applications

Enzymatic Metabolism and Drug Development

2-Phenyl-2-(1-piperazinyl)ethanol is involved in the metabolic pathways of certain antidepressants, such as Lu AA21004, which undergoes enzymatic oxidation involving cytochrome P450 and other enzymes to form various metabolites. This process is crucial for understanding the drug's pharmacokinetics and potential interactions with other medications (Hvenegaard et al., 2012).

Synthesis and Antimicrobial Activity

The compound's derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives exhibit significant antibacterial and antifungal activities, highlighting the compound's potential as a precursor in developing new antimicrobial agents (Rajkumar et al., 2014).

Controlled Release of Bioactives

Incorporating 2-phenyl ethanol into chitosan films with β-cyclodextrin inclusion complexes has demonstrated controlled release capabilities. This application is particularly relevant in food packaging and preservation, where the controlled release of bioactives can enhance the shelf life and safety of food products (Zarandona et al., 2020).

Green Chemistry Applications

The hydrogenation of styrene oxide to 2-phenyl ethanol using bimetallic Pd–Cu catalysts in supercritical carbon dioxide represents a green chemistry approach to producing valuable chemicals. This process highlights the compound's relevance in developing environmentally friendly chemical synthesis methods (Yadav & Lawate, 2011).

Molecular Structure and Spectroscopic Analysis

Quantum chemical calculations have been employed to investigate the molecular structure, vibrational spectra, NMR, UV, and NBO analysis of 2-(1-piperazinyl) ethanol. These studies provide deep insights into the compound's electronic properties and potential applications in materials science and molecular engineering (Mekala et al., 2015).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/irritation and serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-phenyl-2-piperazin-1-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-10-12(11-4-2-1-3-5-11)14-8-6-13-7-9-14/h1-5,12-13,15H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPBQCJPEHLWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(CO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1179067-18-5
Record name 2-phenyl-2-(piperazin-1-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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